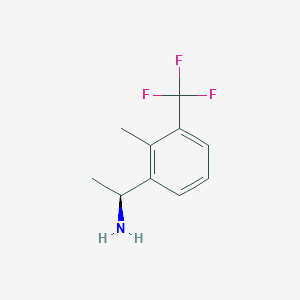![molecular formula C15H15N3OS B7891134 1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891134.png)
1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the thiazole and indoline moieties in its structure makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one typically involves multicomponent reactions, which are influential tools for the rapid production of molecular diversity and complexity . One common synthetic route includes the cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media using specific catalysts . The reaction conditions are usually mild and neutral, with short reaction times and high yields, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds, such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and spiro[indoline-2,3’-naphthopyrans] . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the thiazole moiety in 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one makes it unique and potentially more versatile in its applications .
Conclusion
1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one is a compound of significant interest due to its unique structure and wide range of applications in scientific research. Its synthesis, chemical reactions, and potential biological activities make it a valuable compound for further study and development.
Properties
IUPAC Name |
1'-(1,3-thiazol-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-13-15(11-3-1-2-4-12(11)17-13)5-8-18(9-6-15)14-16-7-10-20-14/h1-4,7,10H,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFMRHZKZRWFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
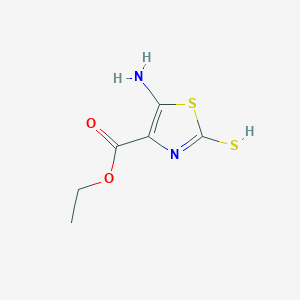
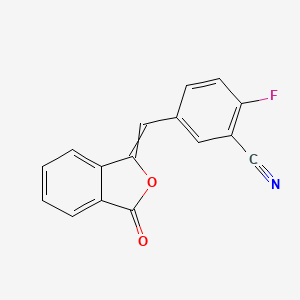
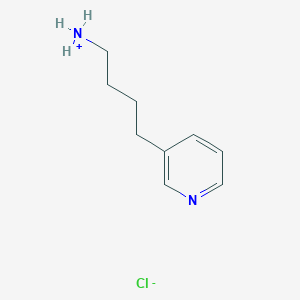
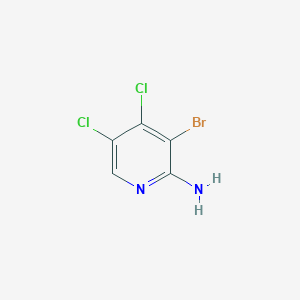
![6-Methoxy-1H-isoxazolo[4,3-c]quinolin-3-one](/img/structure/B7891077.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7891092.png)
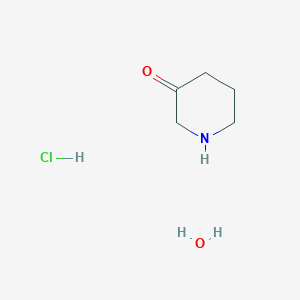
![methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B7891108.png)
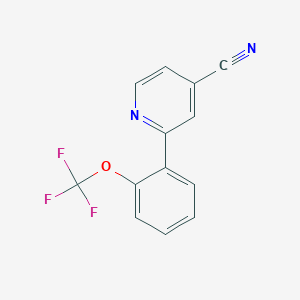
![1-Methyl-1'-(tetrahydro-2H-pyran-4-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891119.png)
![1'-(Cyclopropylsulfonyl)-1-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891139.png)
![1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7891153.png)
